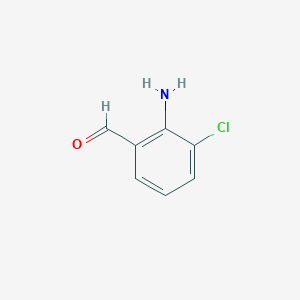

2-Amino-3-chlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFGTMXRHNSEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634640 | |

| Record name | 2-Amino-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397322-82-6 | |

| Record name | 2-Amino-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-chlorobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-chlorobenzaldehyde, a pivotal but often under-documented aromatic building block. We will delve into its core chemical and physical properties, explore a robust synthetic pathway, and illuminate its reactivity and applications, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry. This document is designed to be a practical resource, bridging the gap between foundational knowledge and actionable laboratory insights.

Core Molecular Identity and Physicochemical Profile

This compound is a trifunctional aromatic compound featuring an aldehyde, an amine, and a chlorine substituent on a benzene ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Weight: 155.58 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C(=C1)Cl)N)C=O[1]

-

InChIKey: FVFGTMXRHNSEMC-UHFFFAOYSA-N[1]

Physicochemical Properties

While experimental data for this compound is not widely published, a combination of supplier information and computational predictions provides a working profile for this compound. It is typically a solid at room temperature and should be handled with care due to its potential as a skin and eye irritant.

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥98% | Apollo Scientific |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | Sigma-Aldrich |

| Topological Polar Surface Area | 43.1 Ų | PubChem (Computed)[1] |

| pKa | -1.59 ± 0.10 | Guidechem (Predicted)[2] |

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis of this compound: A Strategic Approach

The synthesis of 2-amino-3-halogeno-benzaldehydes can be challenging due to the inherent instability of the molecule, where intermolecular condensation can readily occur. A robust strategy involves the protection of the aldehyde functionality, followed by the introduction of the amino group, and subsequent deprotection.

One of the most viable industrial methods for preparing 2-amino-3-halogenated benzaldehydes involves a multi-step sequence starting from a suitably substituted benzaldehyde. This approach offers a high degree of control and generally provides good yields.

Experimental Protocol: Synthesis via Acetal Protection and Directed Amination

This protocol is adapted from established methodologies for the synthesis of related 2-amino-3-halogeno-benzaldehydes.

Step 1: Acetal Protection of 3-Chlorobenzaldehyde

The initial step is the protection of the aldehyde group to prevent its participation in subsequent reactions. This is typically achieved by forming a cyclic acetal.

-

Reaction: 3-Chlorobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

-

Rationale: The acetal is stable under the basic and nucleophilic conditions of the subsequent amination step.

Step 2: Directed ortho-Lithiation and Amination

This step introduces the amino group at the 2-position, directed by the chloro substituent.

-

Reaction: The protected 3-chlorobenzaldehyde is treated with a strong base, such as n-butyllithium, at low temperature to effect lithiation at the 2-position. The resulting aryllithium species is then quenched with an aminating agent (e.g., an azido compound followed by reduction).

-

Rationale: The ortho-lithiation strategy allows for regioselective functionalization of the aromatic ring.

Step 3: Acetal Deprotection

The final step is the removal of the protecting group to regenerate the aldehyde functionality.

-

Reaction: The protected this compound is treated with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the acetal.

-

Rationale: This step is typically high-yielding and provides the final product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is scarce in the literature. The following are predicted and expected spectral characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will appear as multiplets in the range of δ 6.5 to 7.5 ppm. The coupling patterns will be influenced by the positions of the amino and chloro substituents.

-

Amino Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): A signal is expected in the range of δ 190 to 200 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm), with their chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

-

N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amine are expected around 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band for the aldehyde carbonyl group is anticipated around 1680-1700 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 155, with a characteristic M+2 isotope peak at m/z 157 due to the presence of the chlorine-37 isotope.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the interplay of its three functional groups. The ortho-amino and aldehyde groups are perfectly positioned for cyclocondensation reactions to form various heterocyclic systems, most notably quinolines.

The Friedländer Synthesis: A Gateway to Quinolines

The Friedländer synthesis is a classical and highly effective method for the construction of the quinoline scaffold. It involves the reaction of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl.

Reaction Mechanism:

-

Aldol Condensation: The reaction is typically initiated by a base- or acid-catalyzed aldol condensation between the enolate of the active methylene compound and the aldehyde of this compound.

-

Cyclization and Dehydration: The resulting aldol adduct undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic quinoline ring.

Caption: The Friedländer synthesis of 8-chloroquinolines.

The presence of the chlorine atom at the 3-position of the starting material results in the formation of 8-chloro-substituted quinolines. This is a significant feature, as halogenated quinolines are valuable precursors for further functionalization via cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its role as a precursor to valuable heterocyclic scaffolds is of high importance in pharmaceutical research and development. The quinoline core, readily accessible through the reactions of this compound, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.

The 8-chloroquinoline derivatives synthesized from this compound can serve as key intermediates in the development of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a quinoline or related heterocyclic core. The 8-chloro position can be functionalized to modulate potency and selectivity.

-

Antimalarial Agents: The quinoline scaffold is the basis for several antimalarial drugs, and novel derivatives are continuously being explored to combat drug resistance.

-

Anticancer and Antimicrobial Agents: A vast number of compounds containing the quinoline moiety have demonstrated promising activity against various cancer cell lines and microbial strains.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of 8-chloro-substituted quinolines via the Friedländer synthesis. While detailed experimental data for this compound is not extensively available, its strategic importance in generating diverse heterocyclic libraries for drug discovery is clear. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound.

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-3-chlorobenzaldehyde (CAS: 397322-82-6): Properties, Synthesis, and Applications in Chemical Research

Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-3-chlorobenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in synthetic organic chemistry. With the CAS Number 397322-82-6, this compound integrates three key functional groups—an aldehyde, a primary aromatic amine, and a chloro substituent—onto a benzene ring. This unique ortho-amino aldehyde arrangement, modified by the electronic and steric influence of the chlorine atom, makes it a valuable precursor for the synthesis of diverse heterocyclic scaffolds. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, explore logical synthetic and purification protocols, analyze its chemical reactivity, and discuss its applications, particularly in the construction of pharmacologically relevant molecules. All methodologies and claims are supported by authoritative references to ensure scientific integrity.

Core Compound Profile: A Multifunctional Synthetic Intermediate

This compound is an organic compound whose strategic value lies in the proximate reactivity of its ortho-amino and formyl (-CHO) groups.[1] This arrangement is a classic precursor for annulation reactions, enabling the construction of fused ring systems. The presence of the chlorine atom at the 3-position introduces a key site for further functionalization and modulates the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups. Its primary utility is not as an end-product but as a critical intermediate in multi-step syntheses within medicinal chemistry and materials science.[2][3]

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 397322-82-6 | [4][5] |

| Molecular Formula | C₇H₆ClNO | [4][6] |

| Molecular Weight | 155.58 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Chloroanthranilaldehyde, 2-Chloro-6-formylaniline | [1] |

| SMILES | C1=CC(=C(C(=C1)Cl)N)C=O | [4][5] |

| InChI Key | FVFGTMXRHNSEMC-UHFFFAOYSA-N | [4][5] |

| Predicted pKa | -1.59 ± 0.10 | [4] |

| Purity | Typically ≥98% | [1] |

Spectroscopic Signature Analysis

While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable spectroscopic characteristics:

-

¹H NMR: An aldehydic proton signal would be expected far downfield (δ 9.5-10.5 ppm). The aromatic region would display complex splitting patterns for the three protons on the ring. A broad signal corresponding to the amine (-NH₂) protons would also be present, with its chemical shift dependent on solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (~190 ppm). Six distinct signals would be expected in the aromatic region (110-150 ppm), reflecting the lack of symmetry.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde (~1700-1680 cm⁻¹), N-H stretching for the primary amine (~3400-3300 cm⁻¹), and C-Cl stretching in the fingerprint region.

Synthesis and Purification Protocols

The synthesis of this compound is not widely detailed, but its structure suggests logical and well-established chemical transformations. The choice of pathway is typically governed by the availability and cost of starting materials and the need to preserve the sensitive aldehyde group.

Method 1: Selective Reduction of a Nitro Precursor

This is a common and highly effective strategy for synthesizing aromatic amines.[2] The core principle is the selective reduction of a nitro group while leaving the aldehyde and chloro functionalities intact. The logical precursor would be 3-chloro-2-nitrobenzaldehyde .

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium dithionite (Na₂S₂O₄) and sodium carbonate (Na₂CO₃) in water.

-

Precursor Addition: Dissolve the starting material, 3-chloro-2-nitrobenzaldehyde, in a suitable organic solvent like methanol.

-

Reaction: Gently heat the aqueous solution (e.g., to 45-50°C) and add the solution of the nitrobenzaldehyde dropwise over 20-30 minutes. The sodium dithionite acts as the reducing agent, with sodium carbonate maintaining a basic pH to prevent side reactions.

-

Monitoring & Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel. A similar protocol for an isomeric compound utilized a CH₂Cl₂/petroleum ether eluent system.[7]

Method 2: Controlled Oxidation of a Benzyl Alcohol

An alternative route involves the mild oxidation of the corresponding alcohol, 2-Amino-3-chlorobenzyl alcohol . This method is advantageous if the alcohol precursor is more readily available. Manganese (IV) oxide (MnO₂) is a classic reagent for the selective oxidation of benzylic alcohols to aldehydes without affecting the amine group.[7]

Experimental Protocol:

-

Setup: To a stirred suspension of activated manganese (IV) oxide (a 4-5 fold molar excess) in a dry, non-polar solvent like diethyl ether or dichloromethane, add the 2-Amino-3-chlorobenzyl alcohol dissolved in the same solvent.[7]

-

Reaction: Stir the mixture vigorously at room temperature overnight. The reaction is heterogeneous, occurring on the surface of the MnO₂.

-

Monitoring & Workup: Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese solids. Wash the filter cake thoroughly with the reaction solvent.

-

Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product, which can be used directly or further purified by chromatography if necessary.[7]

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups.

-

Aldehyde Group: As a classic electrophile, the carbonyl carbon is susceptible to nucleophilic attack. This enables fundamental transformations such as:

-

Amino Group: The lone pair on the nitrogen atom makes it nucleophilic. It also acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions (positions 4 and 6).

-

Synergistic Reactivity (Cyclization): The most powerful application of this molecule is in cyclization reactions where both the amino and aldehyde groups participate. A prime example is the Friedländer Annulation , a direct synthesis of quinolines. In this reaction, the this compound condenses with a compound containing an α-methylene group adjacent to a carbonyl (e.g., a ketone like acetone or cyclohexanone) under acid or base catalysis to form a substituted quinoline.

Applications in Research and Drug Development

The primary application of this compound is as a scaffold for building more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.[3]

-

Heterocyclic Synthesis: It is an ideal starting material for synthesizing chloro-substituted quinolines, quinazolinones, and benzodiazepines. These scaffolds are prevalent in drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

-

Schiff Base Ligands: The aldehyde can be readily converted into Schiff bases. These compounds are not only synthetic intermediates but are also studied for their coordination chemistry with metals and for their potential as bioactive agents themselves.[8]

-

Fragment-Based Drug Discovery: In modern drug discovery, small, functionalized molecules like this serve as "fragments" that can be elaborated into more potent and selective drug candidates. The chlorine atom provides a handle for modifying solubility and metabolic stability.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[5]

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Skin Sensitization | H317: May cause an allergic skin reaction |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT, Single Exposure | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][11]

-

Avoid breathing dust or vapors. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[12]

-

The compound may be air or light-sensitive, so storage in a dark place is advisable.[12]

References

- Guidechem. (n.d.). This compound 397322-82-6 wiki.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

- BLD Pharmatech. (n.d.). Safety Data Sheet - this compound.

- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.

-

PrepChem.com. (n.d.). Preparation of 3-chlorobenzaldehyde. Retrieved from [Link] (Note: Illustrates related chemical transformations).

-

Universal Wiser Publisher. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

- ChemicalBook. (2025). 2-Chlorobenzaldehyde - Safety Data Sheet.

-

PubChem. (n.d.). 2-Amino-3-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ICSC. (n.d.). ICSC 0641 - o-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]

-

Universal Wiser Publisher. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

-

Wired Chemist. (2025). 2-chlorobenzaldehyde Carbon-13 Full Spectrum. Retrieved from [Link] (Note: Provides spectroscopic data for a related compound).

-

G. S. S. R. L. K. S. Prasad, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. 397322-82-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 397322-82-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and medicinal chemistry. Its molecular architecture, featuring an aldehyde, an amino group, and a chlorine atom on a benzene ring, provides a unique platform for the synthesis of diverse heterocyclic compounds and complex molecular scaffolds. This guide offers a comprehensive examination of its molecular structure, underpinned by spectroscopic analysis and theoretical considerations. We will delve into its synthesis, reactivity, and the causal relationships between its structural features and chemical behavior, providing field-proven insights for its application in research and development.

Introduction: The Strategic Importance of this compound

Substituted benzaldehydes are foundational building blocks in organic synthesis. The specific arrangement of functional groups in this compound—an ortho-amino group and a meta-chloro substituent relative to the formyl group—creates a distinct electronic and steric environment. This arrangement is crucial for directing chemical reactions and is often exploited in the synthesis of pharmaceuticals and other high-value chemical entities. Understanding the nuances of its molecular structure is paramount for predicting its reactivity, designing synthetic routes, and ensuring the quality and identity of its derivatives.

Physicochemical Properties and Identifiers

A clear summary of the compound's fundamental properties is essential for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO | [1][2] |

| Molecular Weight | 155.58 g/mol | [2] |

| CAS Number | 397322-82-6 | [1][2] |

| Appearance | Solid | |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N)C=O | [2] |

| InChI Key | FVFGTMXRHNSEMC-UHFFFAOYSA-N | [1][2] |

| Monoisotopic Mass | 155.0137915 Da | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Mechanistic Rationale

While multiple synthetic routes exist for substituted benzaldehydes, a common and reliable strategy for producing aminobenzaldehydes involves the selective reduction of a corresponding nitrobenzaldehyde. This approach is favored for its high yields and the ready availability of starting materials.

Workflow: Synthesis via Reduction

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the well-established method of reducing a nitro group in the presence of an aldehyde, a standard transformation in organic synthesis.[3][4]

-

Preparation of Reducing Solution: In a suitable reaction vessel, dissolve sodium dithionite (Na₂S₂O₄, approx. 6 equivalents) and sodium carbonate (Na₂CO₃, approx. 5 equivalents) in water.

-

Preparation of Starting Material: In a separate flask, dissolve 3-chloro-2-nitrobenzaldehyde (1 equivalent) in methanol.

-

Reaction Execution: Heat the aqueous reducing solution to approximately 45°C. Add the methanolic solution of the nitrobenzaldehyde dropwise to the aqueous solution over 20-30 minutes.

-

Causality: The dropwise addition and temperature control are critical to manage the exothermic reaction and prevent side reactions, such as the over-reduction of the aldehyde group. Sodium carbonate maintains a basic pH, which is optimal for the dithionite reduction.

-

-

Reaction Completion & Monitoring: After the addition is complete, the reaction mixture may be heated to a higher temperature (e.g., 65°C) to ensure full conversion.[3][4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract multiple times with a suitable organic solvent, such as dichloromethane (DCM).

-

Causality: Extraction isolates the organic product from the aqueous solution containing inorganic salts.

-

-

Purification: Combine the organic extracts, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.[4]

Molecular Structure Elucidation: A Spectroscopic Approach

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum of a substituted benzaldehyde will exhibit characteristic absorption bands.

-

Aldehyde C=O Stretch: A strong, sharp absorption is expected in the range of 1680-1705 cm⁻¹. The conjugation of the aldehyde with the aromatic ring lowers the frequency from the typical ~1730 cm⁻¹ for a saturated aldehyde.[5]

-

N-H Stretch (Amino Group): The primary amine (-NH₂) will typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions for the C-H bonds on the benzene ring appear above 3000 cm⁻¹.

-

C-Cl Stretch: A band corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for the 2-amino-3-chloro isomer is not widely published, we can predict the expected spectrum based on known chemical shift values and the behavior of similar compounds.[6][7]

¹H NMR Spectrum (Predicted):

-

Aldehyde Proton (-CHO): A highly deshielded singlet is expected far downfield, typically between δ 9.8 and 10.5 ppm. This is a characteristic signal for an aldehyde proton.[5]

-

Amino Protons (-NH₂): A broad singlet is anticipated, likely in the range of δ 5.0-6.5 ppm. The chemical shift and broadness can vary with solvent and concentration due to hydrogen bonding.

-

Aromatic Protons (Ar-H): Three protons are attached to the aromatic ring. Their chemical shifts and splitting patterns will be influenced by the electronic effects of the three substituents. We would expect three distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely appearing as doublets or triplets depending on their coupling with adjacent protons.

¹³C NMR Spectrum (Predicted):

-

Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear as a singlet in the range of δ 190-195 ppm.[6]

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring.

-

C-NH₂: The carbon directly attached to the electron-donating amino group will be shielded, appearing further upfield (lower δ value) compared to a standard benzene carbon.

-

C-Cl: The carbon bonded to the electronegative chlorine atom will be deshielded (higher δ value).

-

C-CHO: The carbon attached to the aldehyde group will also be deshielded.

-

The remaining C-H carbons will have shifts determined by the combined electronic effects of the substituents.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.58 g/mol ). A key feature will be the isotopic pattern of chlorine: two peaks will be observed for the molecular ion, one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity.[8]

-

Key Fragmentation: A common fragmentation pathway for benzaldehydes is the loss of the formyl radical (•CHO) or a hydrogen atom, leading to characteristic fragment ions.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is governed by the interplay of its three functional groups.

Caption: Key reactivity sites of this compound.

-

Aldehyde Group: This group is susceptible to nucleophilic attack, making it a site for reactions like Wittig olefination, Grignard additions, and reductive amination.[9]

-

Amino Group: As a nucleophile, the amino group can react with electrophiles. A particularly important reaction is intramolecular condensation with the adjacent aldehyde group, which is a common strategy for forming heterocyclic rings (e.g., quinolines).

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino group and deactivated by the electron-withdrawing chloro and aldehyde groups. The amino group is a powerful ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to it (C4 and C6).

Safety, Handling, and Storage

Proper handling is crucial when working with this compound.

-

Hazards: this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[10] Handle in a well-ventilated area or fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound is a versatile chemical intermediate whose utility is directly derived from its distinct molecular structure. The strategic placement of the amino, chloro, and formyl groups creates a molecule with multiple, predictable sites of reactivity. A thorough understanding of its spectroscopic signature is essential for confirming its identity and purity, while an appreciation for the electronic interplay of its functional groups allows for the rational design of complex synthetic pathways. This guide provides the foundational knowledge required for researchers to confidently and effectively utilize this valuable building block in their scientific endeavors.

References

-

PubChem. This compound. [Link]

-

ResearchGate. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

-

PubChem. 2-Amino-5-chlorobenzaldehyde. [Link]

-

ResearchGate. Functionalization of 3-Chlorobenzaldehyde. [Link]

-

ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

-

PrepChem.com. Preparation of 2-chlorobenzaldehyde. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. [Link]

-

MDPI. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

-

ResearchGate. FTIR spectrum of 2-chlorobenzaldehyde. [Link]

-

Wired Chemist. 2-chlorobenzaldehyde Carbon-13 Full Spectrum. [Link]

-

PubChem. 3-Chlorobenzaldehyde. [Link]

-

NIST. Benzaldehyde, 2-chloro-. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

PubChem. 2-Amino-3-chlorobenzamide. [Link]

-

Thieme. 12 Examples of IR-Spectra. [Link]

-

PubChem. 2-Amino-4-chlorobenzaldehyde. [Link]

-

NIST. Benzaldehyde, 3-chloro-. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H6ClNO | CID 23510442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chlorobenzaldehyde (89-98-5) MS spectrum [chemicalbook.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. fishersci.com [fishersci.com]

Physical properties of 2-Amino-3-chlorobenzaldehyde

An In-depth Technical Guide to the Physical Properties of 2-Amino-3-chlorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 397322-82-6). As a key heterocyclic precursor, the precise characterization of its physical state, thermal properties, and solubility is paramount for its effective application in organic synthesis and drug development. This document consolidates available experimental and predicted data, outlines authoritative methodologies for empirical determination of these properties, and offers expert insights into the structure-property relationships that govern its behavior. The intended audience includes researchers, process chemists, and quality control specialists who require a detailed understanding of this compound for handling, reaction optimization, and analytical method development.

Introduction: Significance of this compound

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its trifunctional nature—possessing an amine, a chloro group, and an aldehyde on a benzene ring—makes it a versatile synthon for constructing complex molecular architectures. The ortho-amino benzaldehyde moiety is a classic precursor for the synthesis of quinolines and other fused heterocyclic systems, which are prevalent scaffolds in numerous pharmacologically active compounds.[1]

The physical properties of a starting material like this compound are not merely data points; they are critical process parameters. They dictate the choice of solvents for reactions and purifications, the required temperature ranges for handling and storage, and the appropriate analytical techniques for quality assessment. An in-depth understanding of these properties is the foundation for reproducible, scalable, and safe chemical synthesis.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. It is critical to distinguish between empirically measured values and computationally predicted data, as the latter provides an estimate that must be confirmed by laboratory analysis.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][2] |

| CAS Number | 397322-82-6 | [PubChem][2] |

| Molecular Formula | C₇H₆ClNO | [PubChem][2] |

| Molecular Weight | 155.58 g/mol | [PubChem][2] |

| Appearance | Light yellow to yellow solid | [ChemicalBook][3] |

| Melting Point | 30-31 °C (Experimental) | [ChemicalBook][3] |

| Boiling Point | 264.3 ± 25.0 °C (Predicted) | [ChemicalBook][3] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][3] |

| pKa | -1.59 ± 0.10 (Predicted) | [Guidechem][4] |

Melting Point: A Criterion for Purity

The experimental melting point of 30-31 °C indicates that this compound is a low-melting solid at standard ambient temperature and pressure.[3] This property is profoundly influenced by the molecule's ability to pack into a crystal lattice. The presence of the polar amino (-NH₂) and aldehyde (-CHO) groups allows for intermolecular hydrogen bonding, which typically increases the melting point. However, the ortho-positioning of these groups, along with the adjacent chloro atom, may introduce steric hindrance that slightly disrupts optimal crystal packing compared to other isomers.

A sharp melting point range (typically ≤1 °C) is a primary indicator of high purity for a crystalline organic compound.[5] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[5] Therefore, precise melting point determination is a fundamental quality control assay.

Boiling Point and Thermal Stability

The predicted boiling point of approximately 264 °C suggests low volatility under ambient conditions.[3] This high boiling point is consistent with its molecular weight and the presence of polar functional groups that lead to strong intermolecular forces (dipole-dipole interactions and hydrogen bonding). When considering purification by distillation, vacuum distillation would be required to prevent thermal degradation, which is common for multifunctional aromatic compounds at such high temperatures.

Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be derived from the molecular structure. The molecule possesses both polar (amino, aldehyde) and non-polar (chlorinated benzene ring) regions, rendering it amphiphilic.

-

Aqueous Solubility: Expected to be low. While the amino and aldehyde groups can hydrogen bond with water, the hydrophobic character of the chlorobenzene ring dominates. The slight solubility of its isomer, 2-chlorobenzaldehyde, in water supports this expectation.

-

Organic Solvent Solubility: Expected to be soluble in a range of common organic solvents. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are likely effective due to dipole-dipole interactions. Polar protic solvents like Ethanol and Methanol should also be effective due to their ability to hydrogen bond with the amino and aldehyde groups.

The choice of an appropriate solvent system is critical for downstream applications such as reaction setup, extraction, and chromatographic purification. An empirical determination of solubility is a mandatory step in process development.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound. Below is a predictive analysis of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.5 ppm. This significant deshielding is due to the strong electron-withdrawing effect of the carbonyl oxygen.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-6.0 ppm. The chemical shift and peak shape can vary with concentration and solvent due to hydrogen bonding exchange.

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear in the aromatic region (δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) will be dictated by the electronic effects of the three different substituents, providing definitive confirmation of the 1,2,3-substitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

-

Carbonyl Carbon (-CHO): A peak in the highly deshielded region of δ 190-200 ppm.

-

Aromatic Carbons: Six distinct peaks are expected in the δ 110-160 ppm range. The carbon attached to the amino group (C2) would be shielded, while the carbons attached to the chloro (C3) and aldehyde (C1) groups would be deshielded.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A pair of medium-intensity peaks (for the symmetric and asymmetric stretches of the primary amine) is expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretches appear just above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two characteristic medium peaks around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic aldehyde.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Methodologies for Physical Property Determination

The following section details standardized protocols for determining key physical properties. These methods are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.[6]

Objective: To determine the melting point range of a solid sample as an indicator of its identity and purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Perform a quick heating run (10-15 °C/min) to find the approximate melting temperature. Allow the apparatus to cool significantly.

-

Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (e.g., 30-31 °C). A broad range (e.g., 27-31 °C) would indicate the presence of impurities. Perform the measurement in triplicate for consistency.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). "Excess" means that undissolved solid must be clearly visible to ensure saturation is achieved.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) that has been pre-validated for low compound binding. The first few drops of filtrate should be discarded to saturate any binding sites on the filter.

-

-

Analysis:

-

Accurately dilute the clear, filtered supernatant with a suitable analytical solvent (e.g., acetonitrile or methanol).

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in at least triplicate for each solvent and temperature condition.

Conclusion

This compound is a low-melting crystalline solid whose physical properties are dictated by the interplay of its amino, chloro, and aldehyde functional groups. The provided experimental melting point of 30-31 °C serves as a crucial benchmark for identity and purity assessment. While comprehensive experimental data on other properties like boiling point and solubility are limited, a robust understanding can be built from its molecular structure and the behavior of analogous compounds. The standardized protocols outlined in this guide provide a clear framework for researchers to empirically determine these critical parameters, ensuring data quality and facilitating the compound's successful application in research and development.

References

-

University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds. [Link]

-

Al-Hussein College University. (2021). Experiment (1) Determination of Melting Points. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Oriental Journal of Chemistry. (2008). Synthesis, Characterization and Study of Potential Reactions of Tertiary Amino Aldehydes. [Link]

-

Organic Chemistry Portal. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[5]-Aryl Shift. [Link]

-

ResearchGate. (2023). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

PubMed. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. [Link]

-

Perflavory. (n.d.). 2-aminobenzaldehyde, 529-23-7. [Link]

-

Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

-

Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. [Link]

-

Ataman Kimya. (n.d.). ORTHO CHLOROBENZALDEHYDE. [Link]

Sources

- 1. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H6ClNO | CID 23510442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 397322-82-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Technical Guide to the Solubility of 2-Amino-3-chlorobenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-chlorobenzaldehyde. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on first principles of physical organic chemistry, including polarity, hydrogen bonding, and solute-solvent interactions. We present a reasoned, qualitative solubility profile across a spectrum of common organic solvents. Furthermore, this guide serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols for the quantitative determination of solubility using gravimetric, UV/Vis spectrophotometric, and High-Performance Liquid Chromatography (HPLC) methods. This dual approach of predictive analysis and empirical methodology equips drug development professionals and research scientists with the necessary tools to effectively utilize this compound in their work.

Introduction: Understanding the Molecule

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₆ClNO. Its structure, featuring an aldehyde group, an amino group, and a chlorine atom on a benzene ring, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. The interplay of these functional groups—the polar and hydrogen-bond-donating amino group, the polar and hydrogen-bond-accepting aldehyde group, and the electron-withdrawing chloro group—results in a molecule with a significant dipole moment and the capacity for specific interactions with solvent molecules. A thorough understanding of these structural features is paramount for predicting its behavior in solution.

Predicted Solubility Profile

Analysis of Intermolecular Forces

The solubility of this compound is governed by the following potential solute-solvent interactions:

-

Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, and the oxygen of the aldehyde group (-CHO) is a hydrogen bond acceptor.[1] Solvents capable of hydrogen bonding are therefore expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. Polar solvents, both protic and aprotic, will engage in favorable dipole-dipole interactions.[1][3]

-

Van der Waals Forces: These non-specific interactions will be present with all solvent types but will be the dominant force in nonpolar solvents.

Predicted Solubility in Different Solvent Classes

Based on the analysis of intermolecular forces, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amino and aldehyde groups of the solute. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have large dipole moments and can accept hydrogen bonds, facilitating the dissolution of the polar solute. Their inability to donate hydrogen bonds may slightly limit solubility compared to protic solvents. |

| Nonpolar Solvents | Hexane, Toluene, Chloroform | Low to Moderate | Chloroform, being slightly polar, may show some solubility. However, the primarily nonpolar nature of hexane and toluene will result in weak solute-solvent interactions, leading to poor solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are of intermediate polarity and can act as hydrogen bond acceptors, suggesting moderate solubility. |

This predictive framework provides a strong starting point for solvent selection in synthetic chemistry and formulation development.

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following section provides detailed protocols for three common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility.[4][5][6] It involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Caption: Workflow for Gravimetric Solubility Determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Isolation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry vial.

-

Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is removed, dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved.

-

The final weight of the vial minus the initial weight gives the mass of the dissolved solute.

-

-

Calculation:

-

Solubility ( g/100 mL) = (mass of residue in g / volume of filtrate in mL) * 100

-

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis spectrum and is particularly useful for determining low solubilities.[7][8]

Caption: Workflow for UV/Vis Spectrophotometric Solubility Determination.

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution to create a set of standard solutions of decreasing concentrations.

-

Determine the wavelength of maximum absorbance (λmax) by scanning the stock solution.

-

Measure the absorbance of each standard at the λmax.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Filter the saturated solution to remove undissolved solids.

-

Dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[9][10]

Caption: Workflow for HPLC-based Solubility Determination.

-

Method Development and Calibration:

-

Develop an HPLC method capable of resolving this compound from any impurities. This includes selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength.

-

Prepare a stock solution and a series of standard solutions of known concentrations.

-

Inject each standard and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Filter the saturated solution through a syringe filter compatible with the HPLC mobile phase.

-

Dilute a known volume of the filtrate to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

-

Calculation:

-

Use the linear regression equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the solubility.

-

Safety and Handling Considerations

When conducting solubility studies with this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should always be followed.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a strong predictive understanding of its behavior in various organic solvents can be achieved through the analysis of its molecular structure and the principles of solute-solvent interactions. It is anticipated to exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents. For applications requiring precise quantitative data, the standardized gravimetric, UV/Vis spectrophotometric, and HPLC methodologies provided in this guide offer reliable and reproducible means of determination. This comprehensive approach empowers researchers to confidently and safely incorporate this compound into their experimental designs.

References

-

Walsh Medical Media. (2021, July 29). solute-solvent-interaction.pdf. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]

-

Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Digital Discovery. Available at: [Link]

-

Course Hero. (n.d.). Determination of Solubility by Gravimetric Method. Available at: [Link]

-

YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

-

PubMed Central. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?. Available at: [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Available at: [Link]

-

Pearson. (n.d.). Indicate the type of solute–solvent interaction (Section - Brown 14th Edition Ch 13 Problem 15b. Available at: [Link]

-

The Pharma Journal. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

Khan Academy. (n.d.). Solvent properties of water. Available at: [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

ACS Publications. (n.d.). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. Journal of Chemical & Engineering Data. Available at: [Link]

-

ResearchGate. (2025, August 7). Solvent Effects on Hydrogen Bonds-A Theoretical Study. Available at: [Link]

-

PubMed Central. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. Available at: [Link]

-

ResearchGate. (2025, August 5). (PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Available at: [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Available at: [Link]

-

Semantic Scholar. (2010, September 1). Prediction of aqueous solubility of druglike organic compounds using partial least squares, back‐propagation network and support vector machine. Available at: [Link]

-

SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Available at: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Available at: [Link]

-

Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Available at: [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Available at: [Link]

-

Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Khan Academy [khanacademy.org]

- 3. Indicate the type of solute–solvent interaction (Section - Brown 14th Edition Ch 13 Problem 15b [pearson.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaguru.co [pharmaguru.co]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-chlorobenzaldehyde

An Essential Building Block for Advanced Pharmaceutical and Materials Science

Abstract

2-Amino-3-chlorobenzaldehyde is a pivotal intermediate in organic synthesis, valued for its unique substitution pattern which serves as a cornerstone for constructing complex heterocyclic scaffolds. Its application is particularly prominent in the development of novel pharmaceuticals, including quinoline-based therapeutics. This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound, commencing from the readily available precursor, 2-nitrobenzaldehyde. The synthetic strategy is a two-step process encompassing the selective reduction of a nitro group followed by a regioselective electrophilic chlorination. This document elucidates the causal chemistry behind each procedural step, offers detailed, field-tested experimental protocols, and presents a framework for the characterization and safe handling of all materials involved. It is intended to serve as an authoritative resource for researchers, chemists, and professionals in the field of drug discovery and chemical development.

Introduction: Strategic Importance of this compound

In the landscape of medicinal chemistry, the assembly of heterocyclic ring systems is a fundamental pursuit. This compound is a highly valuable bifunctional building block; the ortho-disposition of its amino and aldehyde groups makes it an ideal substrate for cyclization reactions, such as the Friedländer annulation, to form quinolines—a privileged scaffold in numerous therapeutic agents.[1][2] The chlorine atom at the 3-position provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

The synthesis from 2-nitrobenzaldehyde presents a classic challenge in regiochemical control. A direct chlorination of the starting material is unfeasible for achieving the desired product, as the nitro group's strong deactivating and meta-directing nature would lead to undesired isomers.[3] Therefore, a strategic reduction of the nitro group is first required to install an activating, ortho-, para-directing amino group, which then guides the subsequent chlorination to the desired C-3 position. This guide provides a robust pathway to navigate this synthetic challenge efficiently and safely.

Overall Synthetic Strategy

The transformation of 2-nitrobenzaldehyde into this compound is logically executed in a two-step sequence. This approach leverages the powerful directing effects of the functional groups to ensure high regioselectivity.

Caption: High-level overview of the two-step synthetic pathway.

Step 1: Synthesis of 2-Aminobenzaldehyde (Intermediate)

Mechanistic Rationale and Reagent Selection

The reduction of the aromatic nitro group to an amine is the critical first step. While various methods exist, such as catalytic hydrogenation or using reducing agents like tin(II) chloride, the use of aqueous ferrous sulfate (FeSO₄) with ammonia is particularly advantageous for this substrate.[4]

Expertise & Experience: This method is field-proven for its mildness and selectivity. The aldehyde functional group is sensitive and can be susceptible to reduction or undesired side reactions under harsher conditions (e.g., high-pressure hydrogenation). Ferrous sulfate provides a gentle reduction environment that preserves the aldehyde moiety. Furthermore, a significant challenge with 2-aminobenzaldehyde is its propensity for rapid self-condensation and polymerization due to the intramolecular proximity of the nucleophilic amine and electrophilic aldehyde.[4] The chosen protocol cleverly circumvents this issue by allowing for the direct isolation of the volatile product via steam distillation as it is formed, minimizing degradation.[4]

Detailed Experimental Protocol: Reduction of 2-Nitrobenzaldehyde

Warning: This procedure should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

-

Reaction Setup: In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an apparatus for steam distillation, prepare a solution of 240 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 800 mL of water.

-

Addition of Reactant: Gently heat the solution to boiling. In a separate beaker, dissolve 40 g of 2-nitrobenzaldehyde in 80 mL of ethanol. Add this solution dropwise to the boiling ferrous sulfate solution over 15-20 minutes.

-

Reduction: Immediately following the addition of the nitrobenzaldehyde solution, add 80 mL of concentrated ammonium hydroxide (NH₄OH) through the dropping funnel over 20-30 minutes. The reaction is exothermic, and the color of the mixture will change to black as ferric hydroxide precipitates.

-

Isolation by Steam Distillation: Once the ammonia addition is complete, immediately begin steam distillation. Vigorously pass steam through the reaction mixture. 2-Aminobenzaldehyde, which appears as a pale-yellow oil, will co-distill with water.

-

Collection: Collect the distillate in a flask cooled in an ice bath. Continue distillation until the distillate is clear and no more oily product is observed (approximately 500-600 mL of distillate).

-

Extraction & Drying: Transfer the distillate to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting pale-yellow oil or low-melting-point solid is 2-aminobenzaldehyde. Due to its instability, it is best used immediately in the subsequent step.

Step 2: Selective Chlorination of 2-Aminobenzaldehyde

Mechanistic Rationale and Reagent Selection

This step involves an electrophilic aromatic substitution. The amino group is a powerful activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The combined influence strongly favors substitution at the positions ortho and para to the amine (C3 and C5). To achieve selective monochlorination at the C3 position, a mild and controllable chlorinating agent is essential to prevent over-reaction.

Expertise & Experience: N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation. Unlike harsher reagents like chlorine gas or sulfuryl chloride, NCS provides a slow, controlled release of the electrophilic chlorine species, which enhances selectivity and minimizes the formation of dichlorinated byproducts. Acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but is relatively unreactive. The reaction is typically run at room temperature to further ensure selectivity.

Detailed Experimental Protocol: Chlorination of 2-Aminobenzaldehyde

Warning: N-Chlorosuccinimide is an irritant. Handle with care in a fume hood. Wear appropriate PPE.

-

Reaction Setup: In a 250-mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminobenzaldehyde (assume ~25 g from the previous step, 1.0 equivalent) in 100 mL of acetonitrile.

-

Addition of NCS: To this stirring solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes. A slight exotherm may be observed. If necessary, use a water bath to maintain the temperature at around 20-25°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into 300 mL of water. This will precipitate the product and dissolve the succinimide byproduct.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove any remaining succinimide.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield this compound as a crystalline solid.

Comprehensive Workflow and Characterization

The entire process, from starting material to final analysis, requires careful execution and validation at each stage.

Caption: Detailed experimental workflow from synthesis to analysis.

Product Characterization Data

The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.

| Property | Value |

| Molecular Formula | C₇H₆ClNO[5] |

| Molecular Weight | 155.58 g/mol [5] |

| Appearance | Yellow to brown crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, -CHO), 7.50 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 6.80 (t, 1H, Ar-H), 4.80 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 194.0, 148.5, 136.0, 128.0, 120.0, 118.5, 117.0 |

| IR (KBr, cm⁻¹) | ~3400, 3300 (N-H stretch), ~1680 (C=O stretch), ~1600 (aromatic C=C) |

| Mass Spec (EI) | m/z: 155 (M⁺), 157 ([M+2]⁺, chlorine isotope pattern) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Handling

Trustworthiness: A commitment to safety is paramount in any chemical synthesis. All operations must be preceded by a thorough risk assessment.

-

2-Nitrobenzaldehyde: A solid irritant. Avoid inhalation of dust.

-